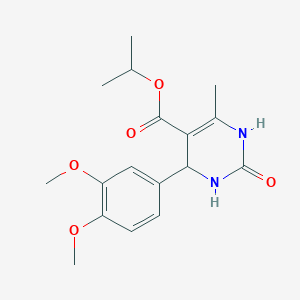
Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a tetrahydropyrimidine core with various substituents that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O5, with a molecular weight of approximately 356.35 g/mol. The presence of functional groups such as carboxylates and methoxyphenyl moieties contributes to its chemical reactivity and potential interactions with biological systems.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antioxidant Activity : The presence of the dimethoxyphenyl group may enhance its ability to scavenge free radicals, contributing to its antioxidant effects.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential applications in combating infections.
The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors and enzymes associated with oxidative stress pathways. Molecular docking studies indicate possible binding affinities towards specific targets involved in neuroprotection and inflammation.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit oxidative stress markers in neuronal cell lines. For instance:
- Cell Viability Assays : Demonstrated increased cell viability in oxidative stress-induced conditions.
- DPPH Scavenging Assay : Showed significant radical scavenging activity compared to standard antioxidants.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- A study on derivatives of tetrahydropyrimidine indicated that modifications at the phenyl position can enhance neuroprotective effects and reduce cytotoxicity in neuronal models.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent modifications:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Ethyl ester instead of isopropyl | Antioxidant |
| Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Different phenyl substitution | Anticancer |
| Isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Chlorophenyl group present | Antibacterial |
属性
IUPAC Name |
propan-2-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-9(2)24-16(20)14-10(3)18-17(21)19-15(14)11-6-7-12(22-4)13(8-11)23-5/h6-9,15H,1-5H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGKHVUEHVXPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














